molecular formula C12H8BrN3O4 B14947483 2-Bromo-4,6-dinitro-N-phenylaniline CAS No. 91330-95-9

2-Bromo-4,6-dinitro-N-phenylaniline

Cat. No.: B14947483
CAS No.: 91330-95-9
M. Wt: 338.11 g/mol
InChI Key: GGNFTBUSSNQONZ-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dinitro-N-phenylaniline is an organic compound with the molecular formula C12H8BrN3O4. It is a derivative of aniline, where the aniline ring is substituted with bromine and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-dinitro-N-phenylaniline typically involves the nitration of 2-bromoaniline followed by a coupling reaction with nitrobenzene. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aniline ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions using automated reactors and precise control systems to maintain reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dinitro-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4,6-dinitro-N-phenylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dinitro-N-phenylaniline involves its interaction with molecular targets through its nitro and bromo substituents. The nitro groups can participate in electron-withdrawing interactions, affecting the compound’s reactivity and stability. The bromine atom can undergo substitution reactions, leading to the formation of various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrodiphenylamine: Similar in structure but lacks the bromine atom.

    4-Bromo-2-nitroaniline: Similar in structure but has only one nitro group.

Uniqueness

2-Bromo-4,6-dinitro-N-phenylaniline is unique due to the presence of both bromine and two nitro groups on the aniline ring. This combination of substituents imparts distinct chemical properties, making it valuable in various applications, including materials science and industrial chemistry .

Properties

CAS No.

91330-95-9

Molecular Formula

C12H8BrN3O4

Molecular Weight

338.11 g/mol

IUPAC Name

2-bromo-4,6-dinitro-N-phenylaniline

InChI

InChI=1S/C12H8BrN3O4/c13-10-6-9(15(17)18)7-11(16(19)20)12(10)14-8-4-2-1-3-5-8/h1-7,14H

InChI Key

GGNFTBUSSNQONZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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